Adoisine - 3324-63-8

Adoisine

Catalog Number: EVT-258277
CAS Number: 3324-63-8
Molecular Formula: C23H27NO5
Molecular Weight: 397.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adoisine is a biochemical.
Overview

Adoisine, also known as adenosine, is a nucleoside composed of adenine and ribose. It plays a crucial role in biochemistry, particularly in energy transfer as part of adenosine triphosphate (ATP), and serves as a signaling molecule in various physiological processes. Adoisine is classified under purines, which are essential components of nucleic acids and energy-carrying molecules.

Source and Classification

Adoisine is naturally occurring in all living cells. It is synthesized from ATP through enzymatic reactions involving dephosphorylation. In terms of classification, it falls under the category of nucleosides and purines, which are further categorized based on their structure and function in biological systems.

Synthesis Analysis

Methods

The synthesis of adosine derivatives has been explored through various methods. Notably, three primary synthetic routes have been identified for producing N6-alkylamino derivatives:

  1. Introduction of Alkylamino on N6-Derivative: This method involves the alkylation of 8-halideadenosine.
  2. 6-Alkylamino Substituent Introduction: This route utilizes 8-aminoalkyl-6-ribose chloropurine as a key intermediate.
  3. Selective Introduction at 6,8-Dichloropurine Riboside: This method focuses on the selective substitution at the 6-position to produce key intermediate radicals.

These methods facilitate the creation of various adenosine derivatives with potential therapeutic applications .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. High-performance liquid chromatography (HPLC) is commonly employed for the purification and characterization of synthesized compounds, ensuring that impurities are minimized and the desired products are obtained efficiently .

Molecular Structure Analysis

Structure

Adoisine consists of a purine base (adenine) linked to a ribose sugar. The molecular formula is C10H13N5O4, with a molecular weight of approximately 267.24 g/mol. The structure features a glycosidic bond between the nitrogen atom at the 9-position of adenine and the 1-position of ribose.

Data

The structural representation can be summarized as follows:

  • Molecular Formula: C10H13N5O4
  • Molecular Weight: 267.24 g/mol
  • Functional Groups: Hydroxyl groups (-OH), amino groups (-NH2), and a ribose sugar moiety.
Chemical Reactions Analysis

Reactions

Adoisine participates in several biochemical reactions, primarily involving phosphorylation to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP). Additionally, it can undergo dephosphorylation to yield adenosine from ATP.

Technical Details

The enzymatic conversion processes involve specific kinases that catalyze these reactions under physiological conditions. For example, adenylate kinase facilitates the interconversion between ATP and ADP .

Mechanism of Action

Process

Adoisine acts primarily through its interaction with specific receptors known as adenosine receptors (A1, A2A, A2B, A3). These receptors are G protein-coupled receptors that mediate various physiological responses including vasodilation, inhibition of neurotransmitter release, and modulation of immune responses.

Data

The binding affinity and selectivity for these receptors can vary significantly among different adosine derivatives, which is critical for their therapeutic efficacy in conditions such as cardiac ischemia or inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; slightly soluble in alcohol
  • Melting Point: Approximately 240 °C (decomposes)

Chemical Properties

  • pH Stability: Stable in neutral pH; degradation occurs under extreme acidic or basic conditions.
  • Reactivity: Sensitive to oxidation; can undergo hydrolysis under certain conditions.

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structural integrity .

Applications

Adoisine has significant scientific uses across various fields:

  • Pharmacology: Utilized in drug development for conditions like cardiac arrhythmias due to its role in mediating heart rate.
  • Biochemistry: Serves as a critical component in cellular energy metabolism.
  • Research: Investigated for its potential roles in cancer therapy as an immunomodulator.
Introduction to Adenosine Deaminase Acting on RNA (ADAR) Enzymes

Biochemical Definition and Evolutionary Conservation of ADARs

ADAR enzymes are defined by their signature catalytic reaction: the hydrolytic deamination of adenosine C6 in dsRNA substrates, yielding inosine and ammonia. This metal-dependent reaction requires a zinc ion coordinated within the catalytic deaminase domain (CDD) and is facilitated by an inositol hexakisphosphate (IP6) cofactor that stabilizes active-site residues [1] [9].

Evolutionarily, ADARs originated in early metazoans from ancestral adenosine deaminases acting on tRNA (ADATs). Gene duplication events coupled with the acquisition of double-stranded RNA binding domains (dsRBDs) enabled substrate specialization for dsRNA. ADARs are conserved across bilaterians, including Drosophila, Cephalopoda, and vertebrates, but are absent in fungi, plants, and unicellular eukaryotes [2] [8]. Key evolutionary adaptations include:

  • Thermal adaptation: Avian ADARs (e.g., mallard duck ADAR1, hummingbird ADAR2) evolved enhanced activity at higher core body temperatures (40–42°C) by targeting destabilized RNA secondary structures [8].
  • Isoform diversification: Alternative splicing and promoter usage generate tissue-specific isoforms (e.g., ADAR1p110/p150) with distinct subcellular localizations and editing activities [2] [9].

Table 1: Evolutionary Distribution of ADAR Family Members

OrganismADAR1ADAR2ADAR3Key Features
Homo sapiensYesYesYesThree ADARs; tissue-specific expression
DrosophilaNoYes (dADAR)NoSingle catalytically active ADAR
Caenorhabditis elegansYes (CeADR1)Yes (CeADR2)NoTwo ADARs; neuronal editing dominance
Loligo opalescens (squid)YesYesNoSalt-adapted isoforms with extra dsRBDs
Saccharomyces cerevisiaeNoNoNoNo endogenous ADARs; editing-naïve system

Historical Discovery and Early Research Milestones

The ADAR enzyme family was discovered serendipitously in 1987 during antisense RNA experiments in Xenopus laevis embryos. Brenda Bass and Harold Weintraub observed a dsRNA-unwinding activity that modified RNA:RNA hybrids, later attributed to adenosine deamination [1] [5]. Key milestones include:

  • 1988: Richard Wagner et al. identified the enzymatic basis of dsRNA unwinding as adenosine-to-inosine conversion, establishing ADARs as ATP-independent deaminases [1].
  • Early 1990s: Molecular cloning revealed three mammalian ADAR paralogs (ADAR1–3) with conserved dsRBDs and deaminase domains. ADAR1 and ADAR2 demonstrated catalytic activity, while ADAR3 lacked deaminase function [1] [9].
  • 1994: Seminal work by Lomeli et al. characterized ADAR2-mediated Q/R site editing in glutamate receptor GRIA2 pre-mRNA, linking RNA editing to neurophysiology (calcium permeability regulation) [5] [9].
  • 2000s–2020s: High-throughput sequencing revealed >4 million A-to-I editing sites in humans, predominantly in Alu repeats, highlighting roles beyond proteome recoding [2] [6].

Classification of ADAR Family Members: ADAR1, ADAR2, ADAR3

The ADAR family comprises three structurally and functionally distinct members in mammals:

ADAR1

  • Structure: Three dsRBDs, a catalytic deaminase domain (CDD), and unique Z-DNA/RNA binding domains (Zα/Zβ). Two isoforms: nuclear ADAR1p110 and cytoplasmic/shuttling ADAR1p150 [1] [9].
  • Function: Primarily edits repetitive elements (e.g., Alu repeats) to suppress innate immune responses by preventing MDA5 recognition of self-dsRNA. Essential for embryonic development; knockout mice exhibit embryonic lethality due to interferonopathy [1] [6].
  • Regulation: Induced by interferons and viral infection; links RNA editing to antiviral defense [5].

ADAR2

  • Structure: Two dsRBDs, CDD, and arginine-rich ssRNA-binding domain. Lacks Z-DNA binding domains [1] [9].
  • Function: Specializes in site-specific editing of coding sequences (e.g., GRIA2 Q/R site). Generates proteome diversity in neurotransmission (e.g., glutamate receptors, potassium channels). Knockout mice die postnatally from seizures and neurodegeneration [1] [5].
  • Regulation: Autoregulates via editing its own pre-mRNA, creating a splice site that introduces a premature stop codon [1].

ADAR3

  • Structure: Similar dsRBDs and CDD to ADAR2 but with an extended N-terminus. Catalytically inactive due to substitutions in active-site residues [3] [7] [9].
  • Function: Acts as a competitive inhibitor of ADAR1/2 by sequestering dsRNA substrates (e.g., GRIA2, MAVS). Brain-specific; represses editing in glioblastoma and Alzheimer’s disease. Binds both dsRNA and ssRNA [3] [7].
  • Regulation: Elevated expression in neurological pathologies correlates with reduced A-to-I editing [7].

Table 2: Functional Classification of Mammalian ADAR Proteins

FeatureADAR1ADAR2ADAR3
Catalytic ActivityActiveActiveInactive
Key DomainsZα/Zβ, 3×dsRBDs, CDD2×dsRBDs, CDD, R-rich region2×dsRBDs, CDD (mutated)
Tissue ExpressionUbiquitousBrain, lung, bladderBrain-restricted (hippocampus, amygdala)
Subcellular LocalizationNucleus (p110); Nucleus/cytoplasm (p150)Nucleus (nucleolus sequestration)Nucleus
Physiological RoleImmune tolerance, miRNA processingNeurotransmission, splicing regulationEditing repression, memory formation
Disease LinksAicardi–Goutières syndrome, cancerALS, epilepsyGlioblastoma, Alzheimer’s disease

Catalytic Mechanism and RNA Recognition

ADAR catalysis requires dsRNA substrates with specific structural features:

  • Deamination Chemistry: A conserved glutamic acid (ADAR1 E1008; ADAR2 E396) activates a water molecule for nucleophilic attack on adenosine C6. A zinc ion (coordinated by histidine and cysteine residues) polarizes the adenosine ring, facilitating ammonia elimination [1] [9].
  • RNA Structure Dependence: Editing efficiency depends on dsRNA length, duplex stability, and 5′-neighbor preferences (U=A>C>G). ADAR1 favors long (>100 bp) dsRNAs, while ADAR2 edits shorter, imperfect duplexes [5] [8].
  • Cofactor Requirement: IP6 binds within the CDD, stabilizing positive charges and enabling catalytic conformation [9].

Table 3: Biochemical Properties of Catalytically Active ADARs

ParameterADAR1ADAR2
Optimal dsRNA Length>100 bp20–50 bp
5′ Nucleotide PreferenceU > A > C > GU > A > C > G
Editing EfficiencyHigh (non-selective)Moderate (site-selective)
Key Active-Site ResiduesH910, C966, C1031 (human)H394, C451, C516 (human)
DimerizationRNA-independent (via dsRBD3)RNA-dependent

Structural Insights from ADAR Domains

Although full-length ADAR structures remain elusive, domain-level analyses reveal mechanistic principles:

  • dsRNA-Binding Domains (dsRBDs): Comprise α-β-β-β-α folds that recognize dsRNA shape (not sequence). dsRBD number varies: ADAR1 (three), ADAR2 (two), squid ADAR2b (three) [1] [8] [9].
  • Zα Domain (ADAR1-specific): Binds left-handed Z-DNA/RNA via a hydrophobic pocket and polar residues. Regulates ADAR1p150 interferon inducibility and antiviral activity [1] [9].
  • Deaminase Domain (CDD): Shares structural homology with bacterial tRNA deaminase TadA. The IP6 cofactor stabilizes a cluster of arginine/lysine residues essential for catalysis [1] [9].

ADAR3 uniquely lacks catalytic activity due to substitutions in conserved zinc-coordinating residues (e.g., histidine to tyrosine). Its dsRBDs enable competitive substrate binding, while an N-terminal extension may facilitate neuronal-specific regulation [3] [7] [9].

Properties

CAS Number

3324-63-8

Product Name

Adoisine

IUPAC Name

2-(dimethylamino)ethanol;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

Molecular Formula

C23H27NO5

Molecular Weight

397.47

InChI

InChI=1S/C19H16O4.C4H11NO/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-5(2)3-4-6/h2-10,15,21H,11H2,1H3;6H,3-4H2,1-2H3

InChI Key

QYSLPQXDWFZZKW-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CN(C)CCO

Solubility

Soluble in DMSO

Synonyms

Warfarin deanol; Adoisine;

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